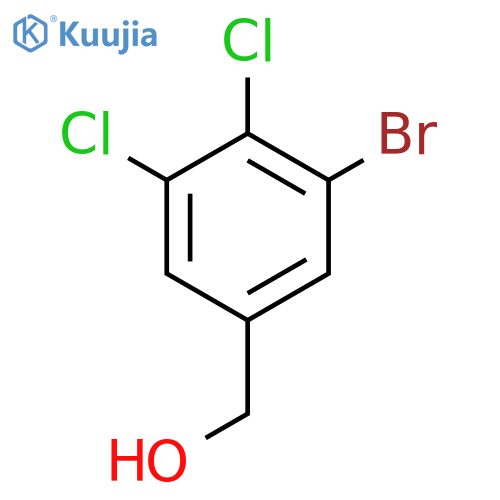Cas no 1805023-61-3 (3-Bromo-4,5-dichlorobenzyl alcohol)

1805023-61-3 structure
商品名:3-Bromo-4,5-dichlorobenzyl alcohol
CAS番号:1805023-61-3
MF:C7H5BrCl2O
メガワット:255.923999547958
CID:4706575
3-Bromo-4,5-dichlorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4,5-dichlorobenzyl alcohol
-
- インチ: 1S/C7H5BrCl2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
- InChIKey: UBZFUDOFWWERED-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=CC(CO)=C1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- トポロジー分子極性表面積: 20.2
3-Bromo-4,5-dichlorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001781-1g |
3-Bromo-4,5-dichlorobenzyl alcohol |
1805023-61-3 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Alichem | A014001781-500mg |
3-Bromo-4,5-dichlorobenzyl alcohol |
1805023-61-3 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A014001781-250mg |
3-Bromo-4,5-dichlorobenzyl alcohol |
1805023-61-3 | 97% | 250mg |
489.60 USD | 2021-06-22 |
3-Bromo-4,5-dichlorobenzyl alcohol 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
1805023-61-3 (3-Bromo-4,5-dichlorobenzyl alcohol) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 503537-97-1(4-bromooct-1-ene)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
